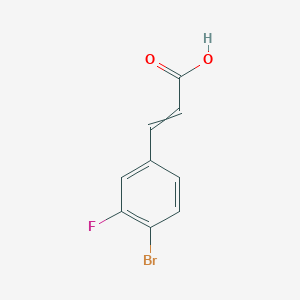

3-(4-Bromo-3-fluorophenyl)prop-2-enoic acid

Vue d'ensemble

Description

3-(4-Bromo-3-fluorophenyl)prop-2-enoic acid is an organic compound with the molecular formula C9H6BrFO2. It is a derivative of cinnamic acid, where the phenyl ring is substituted with bromine and fluorine atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-fluorophenyl)prop-2-enoic acid typically involves the bromination and fluorination of cinnamic acid derivatives. One common method includes the following steps:

Fluorination: The substitution of a hydrogen atom with a fluorine atom using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Bromo-3-fluorophenyl)prop-2-enoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The double bond in the prop-2-enoic acid moiety can be oxidized or reduced to form different products.

Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Major Products

Substitution: Formation of iodinated or other halogenated derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of saturated acids or alcohols.

Applications De Recherche Scientifique

3-(4-Bromo-3-fluorophenyl)prop-2-enoic acid has several scientific research applications:

Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.

Material Science: Utilized in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of 3-(4-Bromo-3-fluorophenyl)prop-2-enoic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(4-Bromo-2-fluorophenyl)prop-2-enoic acid

- 3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid

- 3-(4-Bromo-3-chlorophenyl)prop-2-enoic acid

Uniqueness

3-(4-Bromo-3-fluorophenyl)prop-2-enoic acid is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique substitution pattern can result in distinct chemical and biological properties compared to its analogs .

Activité Biologique

3-(4-Bromo-3-fluorophenyl)prop-2-enoic acid, also known as 3-(4-bromo-3-fluorophenyl) acrylic acid, is an organic compound characterized by its unique structural properties, including the presence of bromine and fluorine substituents on the phenyl ring. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the development of bioactive molecules and pharmaceuticals.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₆BrF O₂. The compound features an acrylic acid moiety conjugated with a phenyl ring, which enhances its reactivity and interaction with biological targets. The presence of halogen atoms can significantly influence the compound's pharmacological properties.

Target Interactions

The biological activity of this compound is primarily attributed to its ability to bind with high affinity to various biological receptors. The specific targets may include:

- Enzymes : Inhibition of enzymes such as Dipeptidyl Peptidase IV (DPP-IV), which plays a critical role in glucose metabolism and is a target for type 2 diabetes therapy.

- Receptors : Interaction with G-protein coupled receptors (GPCRs), which are involved in numerous signaling pathways.

Mode of Action

The mode of action depends on the specific biological target. Generally, compounds like this compound may alter cellular processes by modulating enzyme activity or receptor signaling pathways, leading to therapeutic effects such as anti-inflammatory or antitumor activities .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics:

- Absorption : High gastrointestinal absorption.

- Distribution : Potentially able to cross the blood-brain barrier (BBB), indicating possible central nervous system effects.

- Metabolism : Likely metabolized by liver enzymes, although specific metabolic pathways require further investigation.

- Excretion : Primarily through urine, necessitating studies on its half-life and clearance rates.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antitumor Activity : Similar halogenated compounds have shown the ability to induce apoptosis in cancer cells by inhibiting key metabolic pathways .

- Antimicrobial Properties : Compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi, indicating that this compound may also possess antimicrobial activity .

- Anti-inflammatory Effects : Potential modulation of inflammatory pathways through receptor interaction could provide therapeutic benefits in inflammatory diseases.

Study on DPP-IV Inhibition

A study focused on the structure-activity relationship (SAR) of DPP-IV inhibitors highlighted that compounds with fluorinated phenyl groups exhibited increased potency compared to their non-fluorinated counterparts. This suggests that this compound could be developed as a DPP-IV inhibitor for managing type 2 diabetes .

Antitumor Mechanisms

Research involving brominated compounds demonstrated their capacity to disrupt cancer cell metabolism, leading to increased rates of apoptosis. This mechanism was observed in various cancer cell lines, indicating that this compound might exhibit similar antitumor effects .

Propriétés

IUPAC Name |

3-(4-bromo-3-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHBEQSDZPKXEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70737295 | |

| Record name | 3-(4-Bromo-3-fluorophenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70737295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923266-17-5 | |

| Record name | 3-(4-Bromo-3-fluorophenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70737295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.